![molecular formula C9H6N2O3 B1317802 5-(3-Pyridyl)isoxazole-3-carboxylic Acid CAS No. 893638-39-6](/img/structure/B1317802.png)
5-(3-Pyridyl)isoxazole-3-carboxylic Acid
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Description
5-(3-Pyridyl)isoxazole-3-carboxylic acid, or 5-PIC Acid, is a heterocyclic organic compound of the isoxazole family. It is a colorless, crystalline solid that is soluble in most organic solvents. 5-PIC Acid has been used in a variety of scientific research applications, including as a biochemical and physiological agent and as a lab experiment reagent.
Scientific Research Applications
Synthesis and Material Science
5-(3-Pyridyl)isoxazole-3-carboxylic Acid serves as a foundational compound in synthesizing complex molecules and materials with specific properties. For instance, Du et al. (2006) demonstrated its utility in creating organic cocrystalline materials by assembling it with flexible dicarboxylic acids. This resulted in structures with dimensional supramolecular patterns, highlighting its potential in designing new materials (Du et al., 2006). Similarly, Ruano et al. (2005) identified the compound as a convenient scaffold for generating highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives, emphasizing its versatility in synthesizing heterocyclic compounds (Ruano et al., 2005).
Pharmacological Research
In pharmacological contexts, this compound derivatives exhibit significant biological activities. Demina et al. (2014) synthesized a series of 5-substituted 3-pyridylisoxazoles demonstrating potential as antiaggregatory agents, offering a new avenue for developing antiplatelet therapies (Demina et al., 2014). This highlights the compound's importance in creating novel pharmacological agents.
Chemical Reactivity and Catalysis
The reactivity of this compound and its derivatives under various conditions opens up pathways for innovative chemical synthesis and catalysis. For example, Bamoharram et al. (2010) utilized its derivatives in the presence of Keggin heteropolyacid to synthesize isoxazolo[5,4-d]pyrimidine-4,6(5H,7H)-diones at room temperature, showcasing its role in facilitating environmentally friendly catalytic processes (Bamoharram et al., 2010).
properties
IUPAC Name |
5-pyridin-3-yl-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)7-4-8(14-11-7)6-2-1-3-10-5-6/h1-5H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKJDFVYCYOGJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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